N-(4-Morpholin-4-ylphenyl)pyrimidin-2-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine is a chemical compound with the molecular formula C14H16N4O. It is known for its applications in various scientific fields, including medicinal chemistry and drug design. The compound features a pyrimidine ring attached to a phenyl group, which is further substituted with a morpholine ring.
Wissenschaftliche Forschungsanwendungen
N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
Similar compounds have been known to targetFocal adhesion kinase 1 , a protein involved in cellular adhesion and spreading processes.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives have been reported to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Result of Action
Similar compounds have been known to exhibit anti-inflammatory effects .
Biochemische Analyse
Biochemical Properties
It is known that similar compounds have been designed and synthesized for their anti-proliferative activities against human breast cancer cells and human gastric cancer cells . These compounds were also tested for their CDK6 inhibitory activities .
Cellular Effects
Similar compounds have shown significant anti-proliferative activities against human breast cancer cells and human gastric cancer cells . This suggests that N-(4-morpholin-4-ylphenyl)pyrimidin-2-amine may also have potential anti-cancer properties.
Molecular Mechanism
Similar compounds have been found to inhibit CDK6, a cyclin-dependent kinase important in cell cycle regulation . This suggests that N-(4-morpholin-4-ylphenyl)pyrimidin-2-amine may also interact with CDK6 or similar proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine typically involves the reaction of 4-(4-aminophenyl)morpholine with 2-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Potassium carbonate in DMF at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-morpholin-4-ylphenyl)pyrimidin-2-one, while reduction may produce N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine derivatives with reduced functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-morpholinophenyl)pyrimidin-2-amine
- N-(4-morpholin-4-ylphenyl)pyrimidin-2-one
- N-(4-morpholin-4-ylphenyl)pyrimidin-2-thiol
Uniqueness
N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PLK4 with high specificity and potency sets it apart from other similar compounds .
Biologische Aktivität
N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential as an inhibitor of the Polo-like kinase 4 (PLK4), which plays a crucial role in cell cycle regulation and has been implicated in various cancers. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
1. Synthesis and Structural Characteristics
The synthesis of N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine involves a multi-step process that typically includes the formation of the pyrimidine core followed by the introduction of the morpholine moiety. The structural formula can be represented as follows:
This compound features a morpholine ring attached to a phenyl group, which is further linked to a pyrimidine structure, allowing for specific interactions with biological targets.
2.1 Inhibition of PLK4
N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine has been shown to exhibit potent inhibitory activity against PLK4, with an IC50 value reported at approximately 0.0067 μM. This inhibition is significant as PLK4 is often overexpressed in various cancers, making it a viable target for anticancer therapies .
2.2 Cellular Effects
In vitro studies have demonstrated that this compound not only inhibits PLK4 but also exhibits antiproliferative effects on cancer cell lines, particularly breast cancer cells. The mechanism involves disruption of centriole duplication, leading to cell cycle arrest and apoptosis in cancer cells .
3.1 Antiproliferative Activity
The biological evaluation of N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine included assays against various cancer cell lines. The results indicated:
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 (Breast) | 0.0067 |
HeLa (Cervical) | 0.0125 |
A549 (Lung) | 0.015 |
These findings suggest that the compound possesses strong antiproliferative properties across multiple cancer types.
3.2 Pharmacokinetics and Safety Profile
The pharmacokinetic profile shows that N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine has good plasma stability with a half-life greater than 289 minutes, indicating favorable absorption and distribution characteristics . Furthermore, safety assessments reveal low cytotoxicity towards normal human cells, suggesting a potentially favorable therapeutic index.
4. Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound in various contexts:
Case Study: Breast Cancer Treatment
A study conducted by Zhang et al. demonstrated that treatment with N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine resulted in significant tumor regression in xenograft models of breast cancer, reinforcing its potential as an effective anticancer agent .
Research Findings
Further research has focused on optimizing the structure for enhanced potency and selectivity against PLK4 while minimizing off-target effects. Modifications to the morpholine ring and pyrimidine core have been explored to improve binding affinity and biological activity.
5. Conclusion
N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine represents a promising candidate for further development as an anticancer therapeutic targeting PLK4. Its potent inhibitory activity, coupled with favorable pharmacokinetic properties and low toxicity profiles, underscores its potential utility in clinical settings.
Continued research will be essential to fully elucidate its mechanisms of action, optimize its efficacy, and assess its long-term safety in human subjects.
Eigenschaften
IUPAC Name |
N-(4-morpholin-4-ylphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-6-15-14(16-7-1)17-12-2-4-13(5-3-12)18-8-10-19-11-9-18/h1-7H,8-11H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTAVSLIHNKZTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.